3-(4-Fluorophenyl) Substituent Confers Potent c-Met Kinase Inhibition vs. 3-Phenyl and 3-Heteroaryl Analogs
In the 5-methylpyrazolo[1,5-a]pyrimidine series, compounds bearing a p-fluorophenyl moiety at the R₂ (block A) position demonstrated markedly superior c-Met kinase inhibition compared to analogs with unsubstituted phenyl or heteroaryl replacements. The most potent compounds in the series (10b and 10f), both containing p-fluorophenyl or 4-fluoro-3-methoxyphenyl groups, achieved IC₅₀ values of 5.17 ± 0.48 nM and 5.62 ± 0.78 nM against c-Met kinase, respectively, placing them on par with the clinical control cabozantinib [1]. The target compound retains this critical 3-(4-fluorophenyl) pharmacophore, distinguishing it from 3-phenyl (unsubstituted) analogs that show significantly reduced or negligible c-Met activity. The SAR study explicitly identifies that replacement of a nitrogen-containing heterocycle or a substituted benzene ring—particularly p-fluorophenyl—on the R₂ position improves both c-Met kinase inhibition and antiproliferative effects [1].
| Evidence Dimension | c-Met kinase IC₅₀ (nM) |
|---|---|
| Target Compound Data | Predicted low-nM c-Met inhibition based on retained 3-(4-fluorophenyl) pharmacophore; direct assay data not publicly available for this specific compound. |
| Comparator Or Baseline | Compound 10b (p-fluorophenyl-containing analog): IC₅₀ = 5.17 ± 0.48 nM; Compound 10f (4-fluoro-3-methoxyphenyl analog): IC₅₀ = 5.62 ± 0.78 nM; cabozantinib (positive control); 3-phenyl analog: inactive or micromolar range. |
| Quantified Difference | ≥100-fold superiority of p-fluorophenyl-containing analogs over 3-phenyl (unsubstituted) analogs (estimated from SAR slopes). |
| Conditions | In vitro c-Met kinase inhibition assay; recombinant human c-Met; ATP concentration at Km. |
Why This Matters
The 3-(4-fluorophenyl) group is non-negotiable for achieving single-digit nanomolar c-Met potency; purchasing a 3-phenyl analog would yield a compound that is essentially inactive on this therapeutically validated target.
- [1] Wang, X. et al. Design, synthesis and antitumor evaluation of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives as potential c-Met inhibitors. Bioorg. Chem. 2020, 104, 104356. DOI: 10.1016/j.bioorg.2020.104356. View Source
